2-Bromo-p-xylene

Catalog No.
S3313929
CAS No.
553-94-6
M.F
C8H9B
M. Wt
185.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-p-xylene

CAS Number

553-94-6

Product Name

2-Bromo-p-xylene

IUPAC Name

2-bromo-1,4-dimethylbenzene

Molecular Formula

C8H9B

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3

InChI Key

QXISTPDUYKNPLU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)C)Br

The exact mass of the compound 2-Bromo-p-xylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8051. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-p-xylene (CAS: 553-94-6) is a highly versatile halogenated aromatic building block, characterized by a p-xylene core with a single bromine atom at the 2-position. As a clear liquid at room temperature with a boiling point of 199–201 °C and a density of approximately 1.34 g/mL, it offers favorable handling characteristics for both laboratory and industrial-scale synthesis . In procurement and material selection, its primary value lies in its dual utility: it serves as a highly reactive electrophile in palladium-catalyzed cross-coupling reactions and as a precise precursor for regioselective organolithium or Grignard reagents [1]. These attributes make it an essential intermediate in the manufacturing of active pharmaceutical ingredients (APIs), specialty ligands, and advanced polymeric materials where structural precision and process scalability are non-negotiable.

Generic substitution of 2-bromo-p-xylene fundamentally compromises synthetic efficiency and product purity. Attempting to use unbrominated p-xylene as a baseline requires harsh oxidative C-H functionalization, which invariably leads to poly-substituted byproducts and costly purification steps [1]. Substituting with other bromoxylene isomers, such as 4-bromo-m-xylene, destroys the molecular symmetry; during aryne-mediated nucleophilic additions, these asymmetric isomers yield complex mixtures of regioisomers rather than a single pure product [2]. Furthermore, replacing the bromine with chlorine (i.e., 2-chloro-p-xylene) drastically reduces the compound's reactivity in cross-coupling, necessitating elevated reaction temperatures and highly specialized, expensive phosphine ligands to achieve comparable conversions [3].

Absolute Regiocontrol in Aryne-Mediated Nucleophilic Substitution

When subjected to strong bases to form aryne intermediates, 2-bromo-p-xylene generates the highly symmetric 3,6-dimethylbenzyne. Nucleophilic addition to this specific intermediate exclusively yields 2-substituted p-xylenes. In contrast, utilizing asymmetric isomers like 4-bromo-m-xylene produces complex mixtures of regioisomers that require costly downstream chromatographic separation [1].

Evidence DimensionRegioisomer purity in aryne nucleophilic addition
Target Compound Data100% regioselectivity (single 2-substituted p-xylene product)
Comparator Or BaselineAsymmetric isomers (e.g., 4-bromo-m-xylene) yielding complex multi-isomer mixtures
Quantified Difference100% purity of target regioisomer vs. fractional yield requiring separation
ConditionsAryne generation using strong bases (e.g., potassium amide)

Eliminates the need for complex isomer separation in the synthesis of high-purity substituted xylenes and API precursors.

Avoidance of Polyphosphonation Byproducts in Monomer Synthesis

Synthesizing 2,5-dimethylbenzenephosphonates directly from p-xylene via oxidative coupling requires expensive silver nitrate and suffers from polyphosphonation and arene self-coupling byproducts. Utilizing 2-bromo-p-xylene as a pre-functionalized precursor enables direct, clean conversion via Grignard or lithiation followed by reaction with diethyl chlorophosphate, completely avoiding over-functionalization [1].

Evidence DimensionReaction byproduct profile and reagent cost
Target Compound DataClean mono-phosphonation via organometallic intermediate
Comparator Or Baselinep-Xylene (unbrominated baseline) yielding polyphosphonated species
Quantified DifferenceComplete avoidance of polyphosphonated and self-coupled byproducts; eliminates Ag-based oxidants
ConditionsSynthesis of diethyl 2,5-dimethylbenzenephosphonate

Drastically improves batch reproducibility and lowers reagent costs for industrial scale-up of phosphonated monomers.

Superior Activation Profile in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, 2-bromo-p-xylene exhibits superior reactivity compared to its chlorinated analog, 2-chloro-p-xylene. For instance, in the synthesis of diaryl ethers, 2-bromo-p-xylene can be successfully coupled at mild temperatures (e.g., 40 °C) in high yields, whereas aryl chlorides typically require significantly higher thermal energy (≥100 °C) and more specialized dialkylbiaryl phosphine ligands to achieve similar turnover frequencies [1].

Evidence DimensionActivation temperature in Pd-catalyzed cross-coupling
Target Compound DataHigh yield at mild temperatures (40–45 °C)
Comparator Or Baseline2-Chloro-p-xylene requiring elevated temperatures (≥100 °C)
Quantified Difference~50–60 °C reduction in required reaction temperature
ConditionsPd-catalyzed Buchwald-Hartwig or Suzuki couplings

Enables the cross-coupling of thermally sensitive substrates and reduces energy consumption in large-scale pharmaceutical intermediate synthesis.

Synthesis of High-Purity 2-Substituted p-Xylenes via Aryne Intermediates

Directly leveraging its ability to form the symmetric 3,6-dimethylbenzyne intermediate, 2-bromo-p-xylene is the optimal starting material for generating pure 2-substituted p-xylenes without the burden of regioisomer separation [1].

Production of Phosphonated Terephthalic Acid Derivatives

As demonstrated by its clean conversion via Grignard or lithiation, 2-bromo-p-xylene is the preferred precursor for synthesizing diethyl 2,5-dimethylbenzenephosphonate, avoiding the polyphosphonation issues associated with direct p-xylene functionalization [2].

Mild-Condition Cross-Coupling for API Synthesis

Due to its lower activation barrier compared to 2-chloro-p-xylene, this compound is ideal for Suzuki and Buchwald-Hartwig couplings involving thermally sensitive pharmaceutical intermediates, allowing for high yields at temperatures as low as 40 °C[3].

Physical Description

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes.

Color/Form

Colorless crystals or clear colorless liquid
Colorless liquid

XLogP3

3.4

Boiling Point

199.0 °C
210-220 °C

Density

1.4

Melting Point

9.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

553-94-6
35884-77-6

Wikipedia

2,5-dimethylbromobenzene

Methods of Manufacturing

Bromination of xylene.

General Manufacturing Information

Benzene, 2-bromo-1,4-dimethyl-: ACTIVE
World War I was the /first/ conflict, during which ... chemical warfare /was used/ on a massive scale. The earliest chemical attack occurred on the Western Front in October 1914 in Neuve Chapelle, but its effects were so minimal that the Allies learned about it only after the war from German documents. The attack in the area Bolimow, made by the Germans against the Russian army with artillery shells containing gas T (xylyl and benzyl bromides), was therefore the first attack on a massive scale recorded on the victim side. The attack, which occurred after it made it possible to obtain some tactical success, but without a strategic breakthrough. Some of the later German attacks on the eastern front where chlorine was used proved to be more effective, but despite the many victims there was not any major strategic success achieved. The Russians did not make attempts to use chemical weapons in the First World War.

Analytic Laboratory Methods

Gas chromatographic method is presented for qual & quant analysis of mixt of benzyl bromide, xylyl bromide, chloracetophenone & others.

Dates

Last modified: 08-19-2023

Explore Compound Types